3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Description
Chemical Structure and Properties 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one (CAS: 364599-70-2) is a cyclohexenone derivative with a molecular weight of 362.2 g/mol. Its structure features:
- A cyclohexenone ring substituted at positions 3 and 3.
- A 2,4-dichlorophenylamino group at position 2.
- A 4-methoxyphenyl group at position 4.
The compound exhibits a planar cyclohexenone core with conjugated π-electrons, enhancing reactivity in electrophilic and nucleophilic reactions. The dichlorophenyl group contributes electron-withdrawing effects, while the methoxyphenyl group provides electron-donating properties, creating a polarized molecular framework .
Synthesis
The synthesis involves:
Formation of a Schiff base intermediate from 2,4-dichloroaniline and 4-methoxybenzaldehyde under basic conditions.
Acid-catalyzed cyclization to yield the cyclohexenone ring .
Properties
IUPAC Name |
3-(2,4-dichloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-24-17-5-2-12(3-6-17)13-8-15(11-16(23)9-13)22-19-7-4-14(20)10-18(19)21/h2-7,10-11,13,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMQAKIOVFSDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158387 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364599-70-2 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364599-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves several steps. One common method includes the reaction of 2,4-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the final product . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of bacterial cell walls, resulting in antimicrobial effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
Functional Comparison
Key Findings :
- The target compound shows superior antifungal activity compared to the 4-chlorophenyl-dimethyl analogue, likely due to the methoxy group’s role in membrane penetration .
- The ethoxyphenyl prop-2-en-1-one analogue exhibits broader antifungal efficacy, attributed to its α,β-unsaturated ketone moiety reacting with thiol groups in fungal enzymes .
Physicochemical Properties
Table 3: Solubility and Reactivity
| Compound | LogP | Water Solubility (mg/L) | Reactivity |
|---|---|---|---|
| Target Compound | 3.8 | 12.4 | Electrophilic at C2; undergoes Michael addition |
| 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 2.1 | 89.3 | Hydroxyl group enables chelation with metal ions |
| 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one | 4.5 | 5.8 | CF₃ group increases metabolic stability |
Key Insights :
- The target compound’s moderate LogP (3.8) balances membrane permeability and solubility, whereas the trifluoromethyl analogue’s high LogP (4.5) may limit bioavailability .
- The hydroxyphenyl analogue’s low LogP (2.1) and high water solubility make it suitable for aqueous formulations but may reduce cell membrane penetration .
Biological Activity
The compound 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one , often referred to as a derivative in the field of medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features a cyclohexene core substituted with a dichlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. In a study focusing on related derivatives, it was found that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Effects
This compound has also shown promising antimicrobial activity . In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing that the compound could inhibit bacterial growth at relatively low concentrations .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Studies have highlighted its role in modulating pathways associated with inflammation, particularly through the inhibition of the NLRP3 inflammasome pathway. This suggests potential therapeutic applications in chronic inflammatory diseases .
Antioxidant Activity
Preliminary investigations suggest that This compound may possess antioxidant properties. This is critical as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS, showing significant radical scavenging activity .
Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with derivatives similar to This compound resulted in a significant reduction in cell viability (p < 0.05). Mechanistic studies indicated that this was mediated through the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antimicrobial properties that warrant further exploration for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
